1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C11H8F6OS2 and a molecular weight of 334.3 g/mol . This compound is characterized by the presence of trifluoromethylthio groups, which are known for their significant impact on the chemical and physical properties of organic molecules .
Preparation Methods
The synthesis of 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one typically involves the reaction of 3,4-bis(trifluoromethylthio)benzene with propan-2-one under specific conditions . The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethylthio groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique chemical properties make it useful in studying biological systems and interactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its trifluoromethylthio groups. These groups can form strong interactions with various biological molecules, influencing their activity and function . The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent interactions .
Comparison with Similar Compounds
1-(3,4-Bis(trifluoromethylthio)phenyl)propan-2-one can be compared with other similar compounds, such as:
1,3-Bis(4-(tert-butyl)phenyl)propan-2-one: This compound has tert-butyl groups instead of trifluoromethylthio groups, leading to different chemical properties and reactivity.
1,3-Bis(4-cyano-3-(trifluoromethyl)phenyl)thiourea: This compound contains cyano and trifluoromethyl groups, which also impact its chemical behavior.
Properties
Molecular Formula |
C11H8F6OS2 |
---|---|
Molecular Weight |
334.3 g/mol |
IUPAC Name |
1-[3,4-bis(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H8F6OS2/c1-6(18)4-7-2-3-8(19-10(12,13)14)9(5-7)20-11(15,16)17/h2-3,5H,4H2,1H3 |
InChI Key |
YRAPJLCZUJAGRB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
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